molecular formula C15H15F3N2 B3118347 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine CAS No. 237403-61-1

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

Cat. No. B3118347
CAS RN: 237403-61-1
M. Wt: 280.29 g/mol
InChI Key: LRBFVUUROAWBRZ-UHFFFAOYSA-N
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Description

“1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine” is a chemical compound. It is related to “{ [4- (trifluoromethyl)phenyl]methyl}hydrazine hydrochloride” which has a CAS Number of 74195-71-4 . It is also related to “4- (Trifluoromethyl)phenylhydrazine” which is used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H15F3N2 . Its average mass is 280.288 Da and its monoisotopic mass is 280.118744 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{ [4- (trifluoromethyl)phenyl]methyl}hydrazine hydrochloride”, which is related to “this compound”, include a molecular weight of 226.63, a boiling point of 118-122 °C/17 mmHg (lit.), a melting point of 63-65 °C (lit.), and a storage temperature of 2-8°C .

Scientific Research Applications

Hydrazine Compounds in Cancer Research

Hydrazine derivatives have been evaluated for their carcinogenic action, with a review assessing the carcinogenicity of various hydrazines, including hydrazine itself and derivatives like 1-hydrazinophthalazine HCI and others. These compounds have been considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. Despite methodological flaws in some reports, a positive correlation between hydrazine exposure and cancer development has been noted (Tóth, 1994).

Antineoplastic Activities of Hydrazines

Further research has highlighted the antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products. Many hydrazines, including procarbazine, have exhibited antineoplastic actions in animals and, to a lesser extent, in humans. However, due to the high carcinogenic potential of many hydrazine compounds, their use in cancer therapy has been largely reconsidered or abandoned (Tóth, 1996).

Hydrazine Derivatives in Environmental and Pharmaceutical Analysis

In the context of environmental and pharmaceutical safety, hydrazine, hydrazides, and hydrazones are noted as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Analytical approaches for controlling such impurities have been summarized, providing guidance for analysts needing to develop procedures for their detection and quantification. The variety of analytical techniques, mostly involving derivatization, highlights the importance of accurately monitoring these compounds due to their potential genotoxicity (Elder, Snodin, & Teasdale, 2011).

Safety and Hazards

The safety and hazards of “{ [4- (trifluoromethyl)phenyl]methyl}hydrazine hydrochloride”, which is related to “1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine”, include hazard statements H302, H315, H319, H335, and precautionary statements P261 .

properties

IUPAC Name

1-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20(19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFVUUROAWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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